molecular formula C11H11NO B3054130 1-(1H-indol-2-yl)propan-2-one CAS No. 58352-07-1

1-(1H-indol-2-yl)propan-2-one

Cat. No.: B3054130
CAS No.: 58352-07-1
M. Wt: 173.21 g/mol
InChI Key: WAGPFYGOLZGETK-UHFFFAOYSA-N
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Description

1-(1H-indol-2-yl)propan-2-one, also known as Indole-3-acetone, is a compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It appears as a beige crystalline powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 . This indicates the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

1. Enantioselective Synthesis

A study by Borowiecki et al. (2017) explored the enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 1-(1H-indol-2-yl)propan-2-one. This process is significant for synthesizing N-(β-hydroxypropyl)indoles, which have applications in various chemical syntheses (Borowiecki, Dranka, & Ochal, 2017).

2. Gas-Phase Thermolysis

Dib et al. (2004) conducted a study on the gas-phase thermolysis of this compound. The research provided insights into the kinetics and mechanisms of this process, which is relevant for understanding the chemical behavior of such compounds under high-temperature conditions (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

3. Antifungal Applications

Guillon et al. (2009, 2011) researched the synthesis of this compound derivatives with antifungal properties. Their studies highlighted the potential of these compounds in developing new antifungal agents, particularly against strains such as Candida albicans (Guillon et al., 2009)(Guillon et al., 2011).

4. Anti-inflammatory Agents

Research by Rehman, Saini, & Kumar (2022) focused on synthesizing derivatives of this compound for anti-inflammatory applications. This study contributes to the development of new pharmaceutical compounds for treating inflammation (Rehman, Saini, & Kumar, 2022).

5. Blue Colorant in Various Industries

A study by Ishani, Isita, & Vijayakumar (2021) explored the use of a related compound, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, as a blue colorant in textiles, medicine, and cosmetics. While not directly this compound, this research shows the broader application potential of indole derivatives in various industries (Ishani, Isita, & Vijayakumar, 2021).

Future Directions

Indole derivatives, including 1-(1H-indol-2-yl)propan-2-one, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, making them particularly pharmacologically active . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

Properties

IUPAC Name

1-(1H-indol-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGPFYGOLZGETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492304
Record name 1-(1H-Indol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58352-07-1
Record name 1-(1H-Indol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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